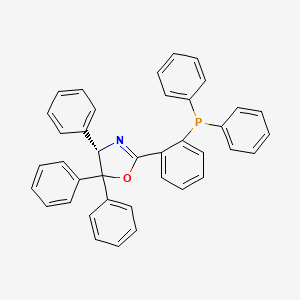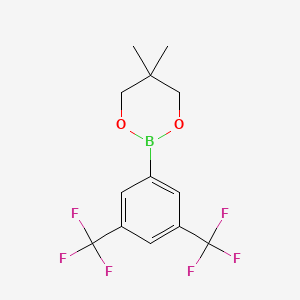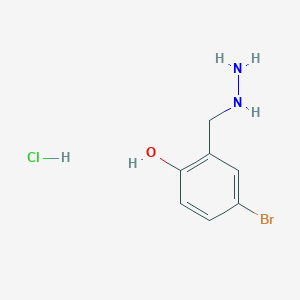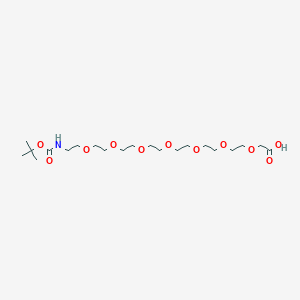
Boc-NH-PEG7-acetic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Boc-NH-PEG7-acetic acid is a polyethylene glycol-based linker used in the synthesis of proteolysis-targeting chimeras (PROTACs). This compound is characterized by its ability to connect two different ligands, one targeting an E3 ubiquitin ligase and the other targeting a protein of interest, facilitating the degradation of the target protein via the ubiquitin-proteasome system .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Boc-NH-PEG7-acetic acid typically involves the reaction of polyethylene glycol with tert-butoxycarbonyl (Boc) protected amine and acetic acid. The reaction conditions often include the use of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps to ensure high purity, typically greater than 98%, which is crucial for its application in scientific research .
Analyse Des Réactions Chimiques
Types of Reactions
Boc-NH-PEG7-acetic acid primarily undergoes substitution reactions where the Boc protecting group can be removed under acidic conditions to yield the free amine. This free amine can then participate in further coupling reactions to form PROTACs .
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the Boc protecting group.
Coupling: DCC and DMAP are used to facilitate the formation of amide bonds during the synthesis of PROTACs.
Major Products
The major products formed from these reactions are PROTAC molecules, which are bifunctional molecules designed to induce the degradation of specific target proteins .
Applications De Recherche Scientifique
Boc-NH-PEG7-acetic acid is widely used in the field of chemical biology and medicinal chemistry for the synthesis of PROTACs. These PROTACs have shown potential in the targeted degradation of disease-related proteins, offering a novel therapeutic strategy for various diseases, including cancer and neurodegenerative disorders .
Mécanisme D'action
The mechanism of action of Boc-NH-PEG7-acetic acid involves its role as a linker in PROTACs. PROTACs function by bringing the target protein and an E3 ubiquitin ligase into close proximity, leading to the ubiquitination and subsequent proteasomal degradation of the target protein. This process effectively reduces the levels of the target protein within the cell .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Boc-NH-PEG4-acetic acid
- Boc-NH-PEG6-acetic acid
- Boc-NH-PEG12-acetic acid
Uniqueness
Boc-NH-PEG7-acetic acid is unique due to its specific polyethylene glycol chain length, which provides an optimal balance between solubility and flexibility, making it particularly suitable for the synthesis of PROTACs .
Propriétés
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H41NO11/c1-21(2,3)33-20(25)22-4-5-26-6-7-27-8-9-28-10-11-29-12-13-30-14-15-31-16-17-32-18-19(23)24/h4-18H2,1-3H3,(H,22,25)(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZVPPASVRSYVSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H41NO11 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
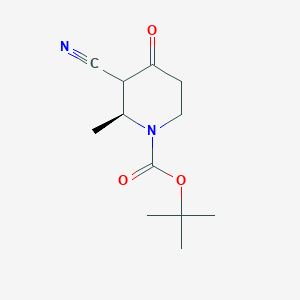
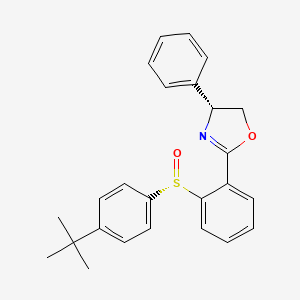


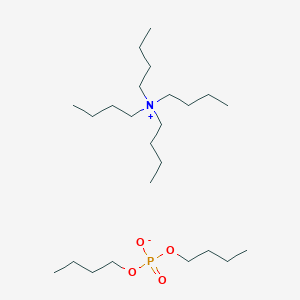
![9,14-dibromo-4,10,13-trithia-3,5-diazatetracyclo[10.3.0.02,6.07,11]pentadeca-1(12),2,5,7(11),8,14-hexaene](/img/structure/B8222871.png)
![(4S)-2-[2-[(S)-(4-tert-butylphenyl)sulfinyl]phenyl]-4-phenyl-4,5-dihydro-1,3-oxazole](/img/structure/B8222879.png)

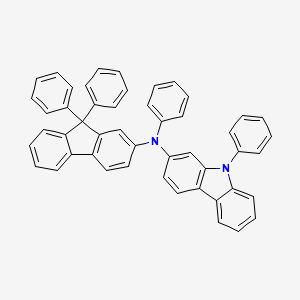
![5-[4-(3-carboxy-4-hydroxyphenyl)phenyl]-2-hydroxybenzoic acid](/img/structure/B8222882.png)
![(5S,7S)-2-Bromo-7-fluoro-5-phenyl-6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole](/img/structure/B8222908.png)
